tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate
Description
Chemical Structure and Properties tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is a pyridine-based compound featuring a 4-chloro and 5-cyano substitution on the pyridine ring. The nitrogen at the 2-position is further substituted with both a tert-butoxycarbonyl (Boc) group and a tert-butyl carbamate moiety. This dual substitution creates significant steric hindrance and electronic effects. The molecular formula is C₁₅H₁₉ClN₃O₄, with a molecular weight of 340.79 g/mol.
Properties
Molecular Formula |
C16H20ClN3O4 |
|---|---|
Molecular Weight |
353.80 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H20ClN3O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-7-11(17)10(8-18)9-19-12/h7,9H,1-6H3 |
InChI Key |
LMHROXBPSSCZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C(=C1)Cl)C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-5-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization.
Chemical Reactions Analysis
tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the tert-butoxycarbonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Deprotection: The tert-butoxycarbonyl group can be removed using acids like phosphoric acid.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of tert-butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate is as an intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for selective protection and deprotection of amines, facilitating multi-step synthesis processes.
Example Case Study:
In a study focusing on the synthesis of novel analgesics, researchers utilized this compound to protect amine functionalities during the formation of complex molecular architectures. The Boc group was later removed under mild conditions, allowing for the final product's activation without compromising other sensitive functional groups.
Agricultural Chemistry
The compound has potential applications in the development of agrochemicals. Its pyridine ring can be modified to enhance herbicidal or fungicidal properties, making it a candidate for creating new crop protection agents.
Example Case Study:
Research has shown that derivatives of pyridine compounds exhibit significant antifungal activity. By modifying the cyanopyridine structure with various substituents, scientists have been able to develop compounds that demonstrate enhanced efficacy against common agricultural pathogens.
Material Science
In material science, this compound can serve as a precursor for polymers and other materials. Its ability to undergo polymerization reactions opens avenues for creating novel materials with specific properties.
Example Case Study:
A recent investigation into polymeric materials derived from this carbamate highlighted its role in synthesizing biodegradable plastics. The incorporation of the cyanopyridine moiety contributed to the material's thermal stability and mechanical strength.
Data Tables
| Application Area | Description | Example Outcomes |
|---|---|---|
| Pharmaceutical Synthesis | Used as an intermediate for synthesizing analgesics and other drugs | Successful synthesis of multi-step drug candidates |
| Agricultural Chemistry | Potential for developing new herbicides and fungicides | Enhanced antifungal activity in modified derivatives |
| Material Science | Precursor for creating novel polymers | Development of biodegradable plastics |
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in pharmaceutical synthesis, it may act as a protecting group that can be selectively removed under mild conditions .
Comparison with Similar Compounds
Functional Significance
- The 4-chloro and 5-cyano substituents are strong electron-withdrawing groups (EWGs), which polarize the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (NAS) at electron-deficient positions.
- The tert-butyl carbamate and tert-butoxycarbonyl groups are acid-labile, making the compound suitable as a protecting group in organic synthesis, particularly for amines.
The steric bulk of the tert-butyl groups may necessitate optimized reaction conditions (e.g., prolonged reaction times or elevated temperatures).
A comparative analysis of structurally related pyridine and pyrimidine carbamates is presented below, focusing on substituent effects, functional groups, and inferred reactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity
- The 4-Cl, 5-CN substituents in the main compound create a highly electron-deficient pyridine ring compared to 4-OH, 5-OMe analogs (), which are electron-rich. This contrast significantly impacts reactivity:
- Main Compound : Favors NAS at positions activated by EWGs (e.g., para to Cl or CN).
- Hydroxy/Methoxy Derivatives (): Likely more reactive in electrophilic aromatic substitution (EAS) due to electron-donating groups.
The pyrimidine-based carbamate () exhibits hydrogen-bonding capability via its hydroxyl group, which may enhance solubility in aqueous media but reduce stability under acidic conditions.
Functional Group Diversity
- The tert-butoxycarbonyl group in the main compound provides an additional site for acid-mediated deprotection, unlike simpler carbamates (e.g., ). This could enable sequential deprotection strategies in multistep syntheses.
Biological Activity
Introduction
Tert-Butyl (tert-butoxycarbonyl)(4-chloro-5-cyanopyridin-2-yl)carbamate, with the CAS number 2227205-55-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C₁₆H₂₀ClN₃O₄, with a molecular weight of 353.80 g/mol. The structure includes a pyridine ring substituted with a chloro and cyano group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2227205-55-0 |
| Molecular Formula | C₁₆H₂₀ClN₃O₄ |
| Molecular Weight | 353.80 g/mol |
| Purity | 97% |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and cyano groups enhances its lipophilicity and potential for enzyme inhibition.
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
- Metabolic Stability : Research has shown that the tert-butyl group contributes to metabolic stability, affecting the compound's pharmacokinetics. A study indicated that replacing the tert-butyl group with other moieties could enhance metabolic stability without significantly affecting biological activity .
Biological Activity Studies
Several studies have assessed the biological activity of similar compounds, providing insights into the potential effects of this compound.
Case Study: In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit moderate protective effects against oxidative stress in neuronal cells. For instance, compounds structurally similar to tert-butyl carbamate showed a reduction in reactive oxygen species (ROS) levels when tested against amyloid beta-induced toxicity .
Table 1: Comparative Biological Activity
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Potential AChE inhibitor | This Study |
| M4 Compound | Moderate protective effect against Aβ1-42 | |
| Tert-butyl-containing analogs | Enhanced metabolic stability |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is influenced by its metabolic pathways. Studies suggest that compounds with similar structures undergo extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may retain or lose biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
